N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide
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Overview
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide is a complex organic compound that belongs to the class of benzothiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 2-position of the benzothiophene ring. The hydroxypropyl group can be introduced through a nucleophilic addition reaction, and the cyanobenzamide moiety is typically added via a condensation reaction with a suitable amine and cyanide source .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The cyanobenzamide moiety can be reduced to form primary amines.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide involves its interaction with specific molecular targets and pathways. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cyanobenzamide moiety can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide
- 1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-19(23,17-10-14-6-2-3-8-16(14)24-17)12-21-18(22)15-7-4-5-13(9-15)11-20/h2-10,23H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTWUBBYQIXIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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